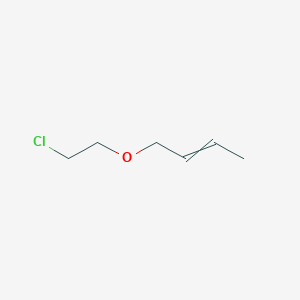
1-(2-Chloroethoxy)but-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethoxy)but-2-ene is an organic compound with the molecular formula C6H11ClO It is a chlorinated ether and an unsaturated hydrocarbon, characterized by the presence of a chloroethoxy group attached to a butene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethoxy)but-2-ene can be synthesized through several methods. One common approach involves the reaction of 2-chloroethanol with but-2-ene in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, with the acid catalyst facilitating the formation of the ether linkage.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chloroethoxy)but-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethoxy)but-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethoxy)but-2-ene involves its interaction with various molecular targets. The chloroethoxy group can participate in electrophilic addition reactions, where the compound acts as an electrophile and reacts with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Vergleich Mit ähnlichen Verbindungen
But-2-ene: An unsaturated hydrocarbon with a similar butene backbone but lacking the chloroethoxy group.
1-(2-Chloroethoxy)ethane: A related compound with a shorter carbon chain.
2-(2-Chloroethoxy)ethanol: A compound with a hydroxyl group instead of the double bond.
Uniqueness: 1-(2-Chloroethoxy)but-2-ene is unique due to its combination of a chloroethoxy group and an unsaturated butene backbone
Eigenschaften
CAS-Nummer |
1462-44-8 |
|---|---|
Molekularformel |
C6H11ClO |
Molekulargewicht |
134.60 g/mol |
IUPAC-Name |
1-(2-chloroethoxy)but-2-ene |
InChI |
InChI=1S/C6H11ClO/c1-2-3-5-8-6-4-7/h2-3H,4-6H2,1H3 |
InChI-Schlüssel |
NGQCQSRFKXNJEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCOCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


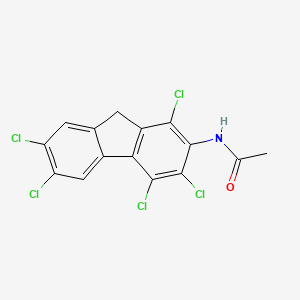

![3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B14750196.png)

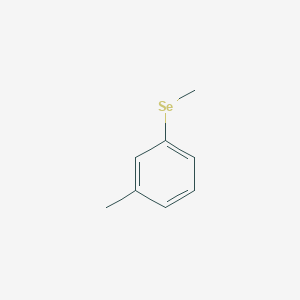

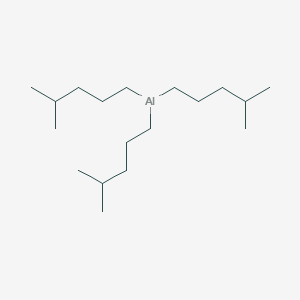
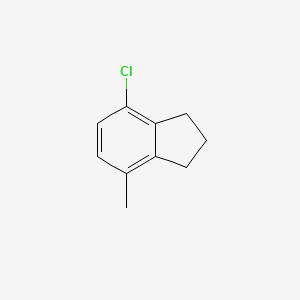
![benzyl N-[1-(4-hydroxyphenyl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate](/img/structure/B14750230.png)

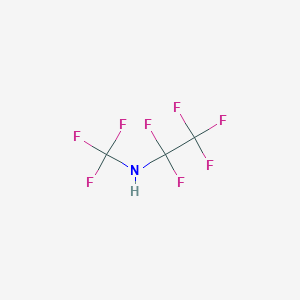
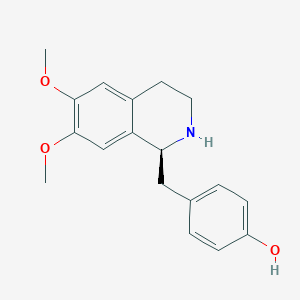
![1-[2-(Benzyloxy)ethyl]azepane](/img/structure/B14750270.png)

